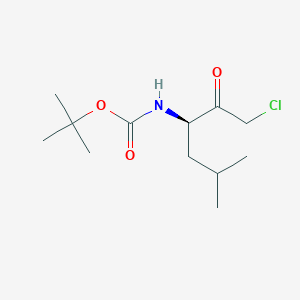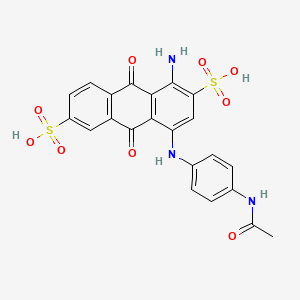
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-aminoaniline, followed by its coupling with 1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include redox reactions and the formation of stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Substituted-anilino)quinoline derivatives: These compounds share structural similarities and are also used in anticancer research.
Anilino-1,4-naphthoquinones: Known for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
What sets 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid apart is its dual functionality, combining the properties of both anthraquinone and aniline derivatives. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
97549-02-5 |
|---|---|
Molekularformel |
C22H17N3O9S2 |
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-2-4-12(5-3-11)25-16-9-17(36(32,33)34)20(23)19-18(16)22(28)15-8-13(35(29,30)31)6-7-14(15)21(19)27/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
InChI-Schlüssel |
MOQRDWUCKHSLCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC(=C4)S(=O)(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



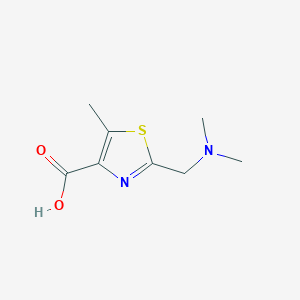
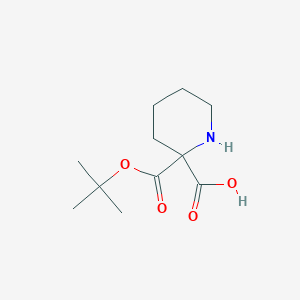
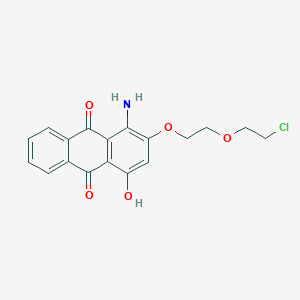
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)

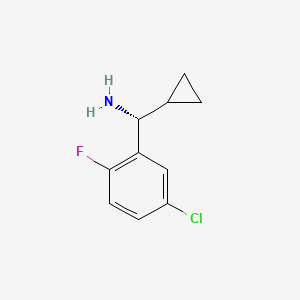
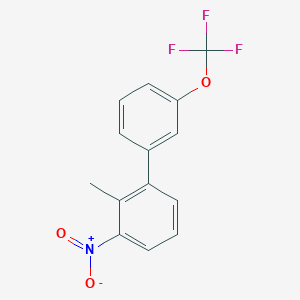
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
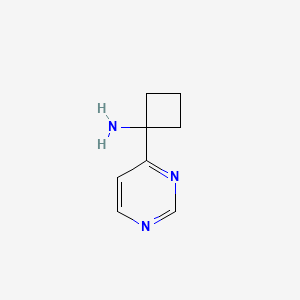
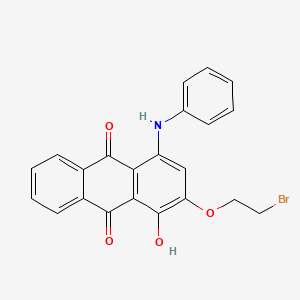
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
